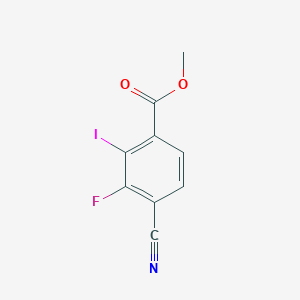

Methyl 4-cyano-3-fluoro-2-iodobenzoate

Description

Significance of Highly Functionalized Aromatic Scaffolds in Modern Organic Chemistry

Highly functionalized aromatic scaffolds are central to modern organic chemistry, serving as foundational structures for a vast array of complex molecules. acs.org Their importance is particularly pronounced in medicinal chemistry and materials science. In drug discovery, the specific arrangement of various functional groups on a benzene (B151609) ring can dictate the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets. nih.govrsc.org This precise control over molecular architecture allows for the fine-tuning of pharmacological activity, metabolic stability, and pharmacokinetic profiles. A significant portion of organic chemistry is based on a limited number of core frameworks, highlighting the importance of developing synthetic methods to access novel substitution patterns. acs.org The strategic placement of substituents can lead to the development of new chemical entities with enhanced efficacy and reduced side effects. nih.gov Furthermore, in materials science, functionalized aromatic compounds are integral to the design of organic light-emitting diodes (OLEDs), polymers with specific thermal or conductive properties, and liquid crystals. nih.govacs.org The ability to introduce multiple, diverse functional groups onto a single aromatic ring is therefore a key driver of innovation in these fields. chemrxiv.orgnih.gov

Overview of Strategic Halogenation and Cyano-Ester Integration in Benzoate (B1203000) Systems

The synthesis of polysubstituted benzenes requires careful strategic planning, often involving a sequence of reactions where the order of execution is critical. libretexts.orgpressbooks.pub Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto an aromatic ring, is a fundamental transformation in organic synthesis. numberanalytics.commasterorganicchemistry.com Halogens serve as versatile synthetic handles, particularly the heavier halogens like bromine and iodine, which are excellent precursors for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govpearson.com Fluorine, the most electronegative element, imparts unique properties to organic molecules, including increased metabolic stability and altered binding affinities, but its direct introduction can be challenging. numberanalytics.comvaia.com

The integration of cyano (-CN) and ester (-COOR) groups into benzoate systems further enhances their synthetic utility. The cyano group is a strong electron-withdrawing group and can be a precursor to other functionalities such as carboxylic acids, amines, and amides. nih.govlearncbse.in The ester group, often a methyl ester for its reactivity and ease of synthesis, can be hydrolyzed to the corresponding carboxylic acid or converted into other derivatives. organic-chemistry.org The combination of halogens, a cyano group, and an ester on a single benzoate ring creates a highly versatile platform for the construction of complex molecular architectures. acs.orggoogle.com

Rationale for Investigating Methyl 4-cyano-3-fluoro-2-iodobenzoate as a Synthetic Intermediate

This compound represents a prime example of a highly functionalized aromatic scaffold with significant potential as a synthetic intermediate. The rationale for its investigation stems from the unique combination and strategic placement of its four distinct functional groups:

Iodo Group: The iodine at the 2-position is a key feature, making the compound an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. Its position ortho to the ester and fluoro groups allows for the introduction of various substituents in close proximity, enabling the construction of sterically congested and structurally complex molecules.

Fluoro Group: The fluorine at the 3-position exerts a strong inductive electron-withdrawing effect, influencing the reactivity of the aromatic ring and potentially enhancing the metabolic stability of downstream products. vaia.comnih.gov Its presence can also modulate the acidity of adjacent protons and influence the regioselectivity of further reactions.

Cyano Group: The cyano group at the 4-position is a powerful electron-withdrawing group and a versatile synthetic handle. It can be transformed into a variety of other functional groups, providing a route to diverse derivatives.

Methyl Ester Group: The methyl ester at the 1-position serves as a readily modifiable functional group. It can be hydrolyzed to a carboxylic acid, which can then be converted into amides, other esters, or used to anchor the molecule to a solid support.

The specific arrangement of these groups on the benzene ring, with the iodo and fluoro groups in a 1,2-relationship and the cyano and ester groups para to each other, creates a unique electronic and steric environment. This substitution pattern is not readily accessible through simple electrophilic aromatic substitution and likely requires a multi-step synthetic sequence. The investigation of this molecule is therefore driven by the need for advanced building blocks that can accelerate the synthesis of complex target molecules in fields such as pharmaceuticals and agrochemicals.

Properties and Synthesis of this compound

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and the known characteristics of related compounds.

Inferred Physicochemical Properties

| Property | Value |

| Molecular Formula | C9H5FINO2 |

| Molecular Weight | 305.05 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Hypothetical 13C NMR Spectral Data

The carbon chemical shifts are highly dependent on the electronic environment created by the substituents. The following are estimated shifts based on the effects of iodo, fluoro, cyano, and methyl ester groups on a benzene ring.

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C=O (ester) | ~163 |

| C1 (ester attachment) | ~130 |

| C2 (iodo attachment) | ~95 |

| C3 (fluoro attachment) | ~160 (doublet due to C-F coupling) |

| C4 (cyano attachment) | ~110 |

| C5 | ~138 |

| C6 | ~125 |

| C (cyano) | ~115 |

| O-CH3 (ester) | ~53 |

Structure

3D Structure

Properties

Molecular Formula |

C9H5FINO2 |

|---|---|

Molecular Weight |

305.04 g/mol |

IUPAC Name |

methyl 4-cyano-3-fluoro-2-iodobenzoate |

InChI |

InChI=1S/C9H5FINO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 |

InChI Key |

BDZQOPGPELWKNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)C#N)F)I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Cyano 3 Fluoro 2 Iodobenzoate

Retrosynthetic Analysis of Methyl 4-cyano-3-fluoro-2-iodobenzoate

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule to identify plausible starting materials and key transformations.

Disconnection Strategies Involving Aromatic Halogenation

The carbon-iodine bond is a key disconnection point. The iodo group can be introduced onto the aromatic ring through an electrophilic iodination reaction. The directing effects of the other substituents on the ring will govern the regioselectivity of this transformation. Given the substitution pattern, a plausible precursor would be a 3-fluoro-4-cyanobenzoate derivative, where the iodination would need to be directed to the 2-position.

Another strategy involves disconnecting the carbon-fluorine bond. However, direct electrophilic fluorination of a complex aromatic substrate can be challenging and often leads to mixtures of products. Therefore, it is often more strategic to start with a fluorine-containing building block.

Considerations for Cyano and Ester Group Installation

The methyl ester can be disconnected via a standard esterification reaction of the corresponding carboxylic acid. This is a common and generally high-yielding transformation.

The cyano group presents several retrosynthetic possibilities. It can be introduced via a Sandmeyer reaction from a corresponding primary aromatic amine. This is a powerful and widely used method for the introduction of a nitrile group onto an aromatic ring. This disconnection leads to a 2-iodo-3-fluoro-4-aminobenzoate precursor. Alternatively, the cyano group could be introduced via nucleophilic aromatic substitution on a suitably activated precursor, though the Sandmeyer approach is often more versatile.

Considering these disconnections, a logical retrosynthetic pathway emerges, starting from a simpler, commercially available fluoroaniline. The proposed retrosynthesis is as follows:

This compound is disconnected to 4-cyano-3-fluoro-2-iodobenzoic acid and methanol.

4-cyano-3-fluoro-2-iodobenzoic acid is disconnected via hydrolysis of the corresponding nitrile, 4-cyano-3-fluoro-2-iodobenzonitrile .

4-cyano-3-fluoro-2-iodobenzonitrile can be accessed from 5-fluoro-2-iodoaniline through a Sandmeyer reaction.

5-fluoro-2-iodoaniline can be synthesized via the regioselective iodination of 3-fluoroaniline .

This retrosynthetic pathway provides a clear and logical approach to the synthesis of the target molecule.

Targeted Synthesis Routes to this compound

Based on the retrosynthetic analysis, a targeted multi-step synthesis can be devised. The key steps involve regioselective halogenation, introduction of the cyano group, and functional group manipulations to install the ester.

Regioselective Iodination and Fluorination Approaches

The proposed synthesis commences with the regioselective iodination of 3-fluoroaniline. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The combined directing effects of these two groups will determine the position of iodination. The amino group's strong directing effect is expected to dominate, leading to iodination at the positions ortho and para to it (the 2-, 4-, and 6-positions). Steric hindrance from the fluorine at the 3-position may disfavor substitution at the 2- and 4-positions, making the 6-position a likely candidate. However, the formation of 2-iodo-5-fluoroaniline is also a plausible outcome that can be carried forward. For the purpose of this proposed synthesis, we will consider the formation of the requisite 5-fluoro-2-iodoaniline.

Various reagents can be employed for the iodination of anilines, including iodine monochloride, N-iodosuccinimide (NIS), or a mixture of iodine and an oxidizing agent. The reaction conditions can be optimized to favor the desired isomer.

Table 1: Representative Conditions for the Iodination of Anilines

| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| I₂ / NaHCO₃ | CH₂Cl₂/H₂O | Room Temp | 85 | Analogous reaction |

| NIS / TFA (cat.) | CH₃CN | Room Temp | 90 | Analogous reaction |

| ICl / AcOH | Acetic Acid | 50 | 75 | Analogous reaction |

Note: The yields are for analogous reactions and may vary for the specific substrate.

Introduction of Cyano and Ester Functionalities

With the 5-fluoro-2-iodoaniline in hand, the next crucial step is the introduction of the cyano group. The Sandmeyer reaction is the method of choice for this transformation. This reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a copper(I) cyanide solution to yield the corresponding benzonitrile (B105546).

Table 2: General Conditions for the Sandmeyer Cyanation Reaction

| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1. NaNO₂ / H₂SO₄2. CuCN / KCN | Water | 0 - 5, then 60 | 60-70 | General procedure |

| 1. t-BuONO / HBF₄2. CuCN | DMF | Room Temp | 50-60 | General procedure |

Note: The yields are for general Sandmeyer reactions and may vary for the specific substrate.

The resulting 4-cyano-3-fluoro-2-iodobenzonitrile must then be converted to the corresponding carboxylic acid before esterification. This is typically achieved through hydrolysis of the nitrile group under acidic or basic conditions. Refluxing with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide (B78521), followed by acidification, will yield 4-cyano-3-fluoro-2-iodobenzoic acid.

Table 3: Conditions for the Hydrolysis of Benzonitriles

| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| H₂SO₄ / H₂O | Water | Reflux | 80-90 | General procedure |

| NaOH / H₂O, then HCl | Water/Ethanol | Reflux | 85-95 | General procedure |

Note: The yields are for the hydrolysis of analogous benzonitriles and may vary for the specific substrate.

Finally, the synthesis is completed by the esterification of 4-cyano-3-fluoro-2-iodobenzoic acid with methanol. The Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method.

Table 4: Conditions for the Fischer Esterification of Benzoic Acids

| Reagents | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Methanol | H₂SO₄ | Reflux | 85-95 | General procedure |

| Methanol | SOCl₂ | Reflux | 90-98 | General procedure |

Note: The yields are for the esterification of analogous benzoic acids and may vary for the specific substrate.

This multi-step synthetic sequence, beginning with the regioselective iodination of 3-fluoroaniline and proceeding through a Sandmeyer reaction, hydrolysis, and final esterification, represents a viable and logical pathway for the synthesis of this compound.

Esterification Protocols

The conversion of 4-cyano-3-fluoro-2-iodobenzoic acid to its corresponding methyl ester is a critical step in the synthesis of the target compound. Due to the steric hindrance imposed by the ortho-iodo and meta-fluoro substituents, traditional esterification methods may require optimization to achieve high yields.

One of the most common methods for esterification is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid or tosic acid. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of methanol is typically used, which also serves as the solvent. nih.gov The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also increase the yield. nih.gov

However, the sterically hindered nature of 4-cyano-3-fluoro-2-iodobenzoic acid may slow down the reaction rate of Fischer esterification. In such cases, alternative methods that proceed under milder conditions and can overcome steric challenges are employed.

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild conditions. youtube.com This reaction utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, commonly 4-dimethylaminopyridine (DMAP). nih.gov The reaction is generally carried out at room temperature in an inert solvent. The mild conditions of the Steglich esterification make it suitable for substrates with sensitive functional groups. organic-chemistry.org

Another valuable technique, particularly for sterically hindered substrates, is the Mitsunobu reaction . ijstr.orgmissouri.edu This reaction allows for the conversion of a primary or secondary alcohol to an ester using a phosphine (B1218219), such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). ijstr.org The Mitsunobu reaction typically proceeds with inversion of stereochemistry at the alcohol center, which is not a factor in the synthesis of a methyl ester but highlights its Sₙ2-type mechanism that can be effective for hindered systems. missouri.edunih.gov For particularly challenging sterically hindered alcohols, modifications to the standard Mitsunobu protocol, such as using 4-nitrobenzoic acid, have been shown to improve yields. orgsyn.org

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ or TsOH | Reflux in excess methanol | Inexpensive reagents, simple procedure. nih.gov | Reversible, may require harsh conditions and long reaction times for hindered substrates. |

| Steglich | Methanol, DCC or DIC, DMAP | Room temperature, inert solvent | Mild conditions, suitable for sensitive substrates, high yields. organic-chemistry.org | Stoichiometric amounts of coupling agent and formation of urea byproduct. |

| Mitsunobu | Methanol, PPh₃, DEAD or DIAD | 0 °C to room temperature, inert solvent | Mild conditions, effective for sterically hindered substrates. missouri.eduorgsyn.org | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide and hydrazine byproducts. ijstr.org |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, several aspects can be optimized to enhance its environmental sustainability.

Catalyst Development for Sustainable Production

A key area for greening the synthesis of this compound is the replacement of traditional homogeneous acid catalysts used in Fischer esterification with heterogeneous, reusable catalysts. Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion issues. mdpi.comdergipark.org.tr

Several types of solid acid catalysts have been investigated for esterification reactions:

Modified Montmorillonite K10 Clay: This readily available clay, when activated with orthophosphoric acid, has been shown to be an efficient catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org

Zirconium/Titanium-based Solid Acids: Catalysts prepared with zirconium and titanium have demonstrated high activity in the esterification of various benzoic acids with methanol. These catalysts can be easily recovered and reused without a significant loss in performance. mdpi.com

Magnetic-responsive Solid Acid Catalysts: These catalysts, often based on poly(ionic liquid)s on a magnetic nanoparticle support, offer excellent catalytic activity and can be easily separated from the reaction mixture using an external magnetic field, allowing for high reusability. rsc.org

The efficiency of a heterogeneous catalyst is often evaluated by its Turnover Number (TON) and Turnover Frequency (TOF) . The TON represents the number of substrate molecules that a single catalyst site can convert before becoming deactivated, while the TOF is the turnover number per unit of time. youtube.comacs.org Developing catalysts with high TON and TOF is a primary goal in sustainable catalysis research.

| Catalyst Type | Support Material | Active Species | Key Advantages |

| Modified Clay | Montmorillonite K10 | Phosphoric Acid | Inexpensive, effective under solvent-free conditions. ijstr.org |

| Mixed Metal Oxide | Titania/Zirconia | Lewis/Brønsted Acid Sites | High activity and reusability for various substituted benzoic acids. mdpi.com |

| Magnetic Nanoparticles | Fe₃O₄@SiO₂ | Poly(ionic liquid) | Easy separation and high reusability. rsc.org |

Solvent Selection and Waste Minimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the waste generated in pharmaceutical and fine chemical synthesis. tandfonline.com The selection of greener solvents is therefore a crucial aspect of sustainable synthesis.

For the synthesis of this compound, several greener solvent alternatives to traditional volatile organic compounds (VOCs) can be considered:

Ionic Liquids (ILs): These are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and can act as both solvent and catalyst. wikipedia.orgpatsnap.com Brønsted acidic ionic liquids have been successfully used for esterification reactions. wikipedia.org

Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components that have a significantly lower melting point than the individual components. They share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. researchgate.netmostwiedzy.plnih.gov

Solvent-free reactions: Conducting reactions without a solvent, where one of the reactants (like excess methanol in Fischer esterification) can act as the solvent, is an ideal green chemistry approach as it completely eliminates solvent waste. ijstr.orgtandfonline.com

Waste minimization is a cornerstone of green chemistry. A key metric for evaluating the efficiency of a chemical reaction is atom economy , which measures the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orguhcl.edu Fischer esterification, in principle, has a high atom economy as the only byproduct is water. nrochemistry.com However, reactions like the Steglich and Mitsunobu esterifications have lower atom economies due to the formation of stoichiometric byproducts (dicyclohexylurea, triphenylphosphine oxide, and a hydrazine derivative). missouri.edu

Strategies for waste minimization in the synthesis of this compound include:

Catalyst and Reagent Recycling: Utilizing heterogeneous catalysts that can be easily recovered and reused significantly reduces waste. mdpi.comrsc.org

Solvent Recycling: When solvents are necessary, choosing those that can be easily recovered and purified for reuse is essential. jddhs.com

Crystallization over Chromatography: Purification of the final product by crystallization is generally preferred over chromatography as it uses smaller volumes of solvent. rochester.eduunifr.chlibretexts.org The choice of an appropriate crystallization solvent is crucial for obtaining high purity and yield. rochester.edupitt.edu

By carefully selecting esterification protocols and integrating green chemistry principles through the development of sustainable catalysts, the use of greener solvents, and the implementation of waste minimization strategies, the synthesis of this compound can be made more efficient and environmentally responsible.

Chemical Reactivity and Transformation Studies of Methyl 4 Cyano 3 Fluoro 2 Iodobenzoate

Reactivity of the Aromatic Iodine Moiety

The carbon-iodine (C-I) bond is the most labile among the carbon-halogen bonds, making the iodine substituent the primary site for a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent methyl ester group further enhances the reactivity of the C-I bond towards oxidative addition, a key step in many catalytic cycles.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium catalysts are highly effective in mediating the formation of carbon-carbon and carbon-heteroatom bonds at the site of the aryl iodide. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, which strongly predicts that selective reaction will occur at the iodine-bearing carbon of Methyl 4-cyano-3-fluoro-2-iodobenzoate, leaving the C-F bond intact.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for forming biaryl structures. Given the steric hindrance from the adjacent methyl ester group, bulkier phosphine (B1218219) ligands may be required to facilitate the reaction. researchgate.netrsc.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp)-C(sp²) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by copper(I) salts and proceeds under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org The product would be a 2-alkynyl-4-cyano-3-fluorobenzoate derivative, a versatile intermediate for further transformations.

Heck Coupling: In a Heck reaction, the aryl iodide would be coupled with an alkene in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. The regioselectivity of the addition to the alkene would depend on the electronic nature of the alkene's substituents. youtube.com

Table 1: Predicted Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene (B28343)/H₂O or Dioxane | 2-Aryl-4-cyano-3-fluorobenzoate |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF | 2-Alkynyl-4-cyano-3-fluorobenzoate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N or NaOAc | DMF or Acetonitrile | 2-Alkenyl-4-cyano-3-fluorobenzoate |

Copper-catalyzed or mediated reactions provide an alternative to palladium for forming new bonds at the aryl iodide position. The Ullmann condensation, for instance, can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. Modern protocols often use copper(I) salts with specific ligands to achieve these transformations under milder conditions than the classical Ullmann reaction. researchgate.netorganic-chemistry.org For example, coupling with amines or alcohols in the presence of a copper catalyst would be expected to selectively displace the iodide. researchgate.netorganic-chemistry.org

Nucleophilic Displacement of Aromatic Iodine

While direct nucleophilic aromatic substitution (SNAr) on aryl iodides is generally less favorable than on aryl fluorides, the presence of activating electron-withdrawing groups can facilitate this reaction under certain conditions. However, in a molecule containing both iodo and fluoro substituents, the C-F bond is typically the preferred site for SNAr. It is conceivable that with certain soft nucleophiles or under specific catalytic conditions (e.g., copper catalysis), selective displacement of the iodide could be achieved.

Reactivity of the Aromatic Fluorine Moiety

The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making it generally unreactive in transition-metal-catalyzed cross-coupling reactions under conditions where a C-I bond is present. However, the C-F bond is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by ortho or para electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr) Strategies

In this compound, the fluorine atom is positioned ortho to the strongly electron-withdrawing cyano group and meta to the methyl ester group. The ortho-cyano group provides significant activation for SNAr at the fluorine-bearing carbon. The general reactivity order for halogens in SNAr is F > Cl > Br > I, which is opposite to that in cross-coupling reactions. masterorganicchemistry.comstackexchange.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), which is stabilized by the high electronegativity of the fluorine atom. stackexchange.comchemistrysteps.com

Therefore, treatment of this compound with a strong nucleophile (e.g., an alkoxide, thiolate, or amine) in a polar aprotic solvent would be expected to result in the selective displacement of the fluoride (B91410) ion, yielding a 3-substituted-4-cyano-2-iodobenzoate derivative. The iodine atom would remain untouched under these conditions.

Table 2: Predicted Conditions for Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Base (if needed) | Solvent | Expected Product |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | - | Methanol or DMF | Methyl 4-cyano-2-iodo-3-methoxybenzoate |

| Sodium thiophenoxide (NaSPh) | - | DMF or DMSO | Methyl 4-cyano-2-iodo-3-(phenylthio)benzoate |

| Ammonia (NH₃) | - | DMSO | Methyl 3-amino-4-cyano-2-iodobenzoate |

| Piperidine | K₂CO₃ | DMSO or NMP | Methyl 4-cyano-2-iodo-3-(piperidin-1-yl)benzoate |

This predicted differential reactivity makes this compound a highly useful synthetic intermediate, allowing for sequential, site-selective functionalization of the aromatic ring. One could first perform a palladium-catalyzed cross-coupling reaction at the iodine position, followed by a nucleophilic aromatic substitution at the fluorine position, or vice versa, to construct complex, highly substituted aromatic molecules.

C-F Bond Activation Studies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its activation presents a significant challenge in synthetic chemistry. For aromatic fluorides like this compound, the C-F bond is generally unreactive under standard nucleophilic aromatic substitution (SNAr) conditions unless activated by strongly electron-withdrawing groups in the ortho or para positions. In this molecule, the cyano and methyl ester groups are electron-withdrawing, which can influence the reactivity of the C-F bond.

While specific studies on the C-F bond activation of this compound are not extensively documented in the literature, general principles of nucleophilic aromatic substitution suggest that the fluorine atom could potentially be displaced by strong nucleophiles. The success of such a reaction would be highly dependent on the reaction conditions and the nature of the nucleophile. For instance, the use of organic photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. Additionally, transition-metal-free SNAr of polyfluoroarenes with various nucleophiles can be achieved, and the regioselectivity is influenced by the solvent and base used. In the context of this compound, the presence of the ortho-iodo group could also sterically hinder the approach of a nucleophile to the fluorine-bearing carbon.

It is important to note that the iodine atom is a much better leaving group than the fluorine atom, and thus, reactions involving nucleophilic substitution are more likely to occur at the C-I bond.

Transformations Involving the Cyano Group

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities.

The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Heating the nitrile with an aqueous acid, such as hydrochloric acid, or a base, like sodium hydroxide (B78521), will yield the corresponding carboxylic acid. For this compound, hydrolysis of the cyano group would lead to the formation of a dicarboxylic acid derivative. It is important to consider that the methyl ester group is also susceptible to hydrolysis under these conditions, which would result in the formation of a tricarboxylic acid precursor after acidification.

Table 1: General Conditions for Hydrolysis of Aryl Nitriles

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | Carboxylic Acid |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat (reflux), followed by acidification | Carboxylic Acid |

The cyano group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions.

Reduction to Amines: Catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon is a common method for reducing nitriles to primary amines. This method often requires high pressure and temperature. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. More recent methods utilize reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) for the reduction of a wide variety of nitriles to primary amines under milder conditions.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that prevent over-reduction. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation. The reaction is typically carried out at low temperatures (e.g., -78 °C) followed by an aqueous workup to hydrolyze the intermediate imine to the aldehyde.

Table 2: Reagents for the Reduction of Aryl Nitriles

| Product | Reagents |

| Primary Amine | H₂/Raney Ni, PtO₂, or Pd/C; LiAlH₄; BH₃·THF |

| Aldehyde | DIBAL-H, followed by aqueous workup |

The cyano group can participate in cycloaddition reactions, most notably [2+3] dipolar cycloadditions with azides to form tetrazoles. This reaction is a powerful tool for the synthesis of these important nitrogen-containing heterocycles. The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or an ammonium (B1175870) salt. The use of organotin azides has also been reported, though concerns about toxicity have led to the development of alternative methods.

Table 3: Conditions for Tetrazole Synthesis from Aryl Nitriles

| Azide Source | Catalyst/Solvent |

| Sodium Azide (NaN₃) | ZnCl₂ in water or isopropanol |

| Sodium Azide (NaN₃) | NH₄Cl in DMF |

| Trialkyltin Azide | Toluene or Xylene |

Reactions of the Methyl Ester Group

The methyl ester functionality is a common group in organic synthesis and can undergo several important transformations.

Saponification: Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. For this compound, treatment with a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by heating, would result in the formation of the sodium or potassium salt of 4-cyano-3-fluoro-2-iodobenzoic acid. Subsequent acidification would then provide the free carboxylic acid.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with a different alcohol (e.g., ethanol) in the presence of a catalytic amount of acid (like sulfuric acid) or a base (like sodium ethoxide) would lead to the formation of the corresponding ethyl ester. To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent.

Table 4: General Conditions for Ester Transformations

| Reaction | Reagents and Conditions | Product |

| Saponification | 1. NaOH or KOH, H₂O/alcohol, heat2. H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, acid or base catalyst, heat | New Ester |

Reduction to Alcohols or Aldehydes

There is no specific information available in the scientific literature regarding the reduction of the methyl ester or the cyano group of this compound to the corresponding alcohol or aldehyde. General principles of organic chemistry would suggest that various reducing agents could be employed; however, the chemoselectivity of such reactions in the presence of the aryl iodide and fluoride is not documented for this specific molecule.

Data Table: Reduction of this compound No published data available.

Chemo- and Regioselectivity in Multi-Functionalized Reactivity

The chemo- and regioselectivity of this compound in chemical transformations are not described in the available literature. The presence of multiple reactive sites—the methyl ester, the cyano group, the carbon-iodine bond, and the carbon-fluorine bond—makes this compound a substrate of potential interest in synthetic chemistry. However, studies detailing the selective transformation of one functional group in the presence of others have not been reported. The directing effects of the substituents on the aromatic ring for electrophilic or nucleophilic aromatic substitution have also not been experimentally determined for this specific arrangement.

Data Table: Chemo- and Regioselective Reactions of this compound No published data available.

Mechanistic Investigations into Transformations of Methyl 4 Cyano 3 Fluoro 2 Iodobenzoate

Detailed Reaction Pathway Elucidation for Cross-Coupling Reactions

The presence of an iodo-substituent on the aromatic ring makes methyl 4-cyano-3-fluoro-2-iodobenzoate an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While specific studies on this exact molecule are not extensively documented, the general mechanisms for these transformations are well-established and can be applied here.

The catalytic cycle for a generic Suzuki coupling, for instance, would commence with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. This is typically the rate-determining step and results in the formation of a square planar Pd(II) intermediate. The strong electron-withdrawing nature of the cyano and ester groups, as well as the fluorine atom, can influence the rate of this step.

Following oxidative addition, transmetalation occurs, where an organoboron reagent (e.g., a boronic acid or ester) reacts with the Pd(II) complex in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the halide.

The final step is reductive elimination , where the two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric hindrance imposed by the ortho-substituents may influence the rate of this final step.

A plausible reaction pathway for a Suzuki coupling is depicted below:

Table 1: Plausible Catalytic Cycle for Suzuki Coupling of this compound

| Step | Description | Intermediate/Transition State |

| 1. Oxidative Addition | The C-I bond of the substrate adds to the Pd(0) catalyst. | A Pd(II) aryl-halide complex is formed. |

| 2. Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. | A di-organic Pd(II) complex is formed. |

| 3. Reductive Elimination | The two organic groups on the palladium couple, forming the product and regenerating the Pd(0) catalyst. | The C-C bond is formed, and the catalyst is ready for the next cycle. |

Understanding Nucleophilic Aromatic Substitution Mechanisms

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the cyano, fluoro, and ester groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, is a likely site for substitution.

The mechanism of an SNAr reaction proceeds via a two-step addition-elimination pathway. In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The cyano group at the para-position and the ester group at the meta-position relative to the fluorine atom are well-positioned to stabilize this intermediate through resonance.

Table 2: Key Steps in the SNAr Mechanism

| Step | Description | Key Feature |

| 1. Nucleophilic Attack | A nucleophile adds to the aromatic ring at the carbon bearing the fluorine atom. | Formation of a resonance-stabilized Meisenheimer complex. |

| 2. Leaving Group Elimination | The fluoride (B91410) ion is expelled from the Meisenheimer complex. | Restoration of aromaticity and formation of the final product. |

Mechanistic Insights into Cyano Group Transformations

The cyano group (-C≡N) on this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis of the cyano group, typically under acidic or basic conditions, would proceed through initial protonation (acidic) or nucleophilic attack by hydroxide (B78521) (basic) at the carbon atom of the nitrile. This is followed by a series of tautomerization and addition-elimination steps, leading first to a primary amide and then, upon further hydrolysis, to a carboxylic acid. The electronic environment of the aromatic ring can influence the rate of hydrolysis.

Reduction of the cyano group to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The mechanism of reduction with LiAlH4 involves the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by workup to yield the amine. Catalytic hydrogenation proceeds via the adsorption of the nitrile onto a metal catalyst surface, followed by the stepwise addition of hydrogen atoms.

Table 3: Common Transformations of the Cyano Group

| Reaction | Reagents | Intermediate(s) | Product |

| Hydrolysis (Acidic) | H₃O⁺, heat | Protonated nitrile, imidic acid | Carboxylic acid |

| Hydrolysis (Basic) | OH⁻, H₂O, heat | Cyanate ion, primary amide | Carboxylate |

| Reduction | LiAlH₄, then H₂O | Iminium salt | Primary amine |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Adsorbed imine | Primary amine |

Kinetic Studies and Reaction Profiling

Reaction profiling using techniques such as in-situ IR spectroscopy or HPLC could provide valuable data on the formation of intermediates and the consumption of reactants over time. For an SNAr reaction, a kinetic study would likely show a second-order rate law, being first order in both the aromatic substrate and the nucleophile.

A hypothetical reaction progress plot for a successful cross-coupling reaction would show a sigmoidal curve for product formation, with an initial induction period, a period of rapid formation, and a final plateau as the reactants are consumed.

Table 4: Hypothetical Kinetic Parameters for Transformations

| Reaction Type | Expected Rate Law | Factors Influencing Rate |

| Suzuki Coupling | Rate = k[Substrate][Catalyst] | Catalyst loading, temperature, base strength, ligand choice |

| SNAr | Rate = k[Substrate][Nucleophile] | Nucleophile strength, leaving group ability, solvent polarity |

| Cyano Group Hydrolysis | Rate = k[Substrate][H⁺ or OH⁻] | pH, temperature |

Further experimental work is required to determine the precise kinetic parameters and to fully elucidate the complex interplay of electronic and steric effects that govern the reactivity of this highly functionalized aromatic compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula.

For Methyl 4-cyano-3-fluoro-2-iodobenzoate , the expected molecular formula is C₉H₅FINO₂. The theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Theoretical Isotopic Mass for C₉H₅FINO₂

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |

| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | 304.935905 |

An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured m/z value that closely matches this theoretical mass, confirming the molecular formula.

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The coupling patterns and chemical shifts would be influenced by the neighboring fluoro and iodo substituents. The methyl group of the ester would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would reveal signals for each of the nine unique carbon atoms in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum (around 160-170 ppm), while the nitrile carbon would also have a characteristic chemical shift (typically 115-120 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with their precise shifts influenced by the attached substituents. The methyl carbon would be observed at the upfield end (around 50-55 ppm).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would exhibit coupling to the adjacent protons.

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR could be used to characterize the nitrile group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are estimated values based on analogous structures and may vary in an experimental setting.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOCH₃ | 3.9 | 53 |

| C=O | - | 164 |

| C1 | - | 135 |

| C2-I | - | 95 |

| C3-F | - | 160 (d, J_CF ≈ 250 Hz) |

| C4-CN | - | 110 |

| C5-H | 7.8 (d) | 138 |

| C6-H | 7.6 (d) | 125 |

| CN | - | 117 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the signals and confirm the connectivity, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the adjacency of the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methyl ester protons and the adjacent aromatic proton.

Solid-State NMR for Polymorphic Analysis

Should the compound exhibit polymorphism (the ability to exist in multiple crystalline forms), solid-state NMR (ssNMR) would be a valuable tool for its characterization. Different polymorphs can have distinct ssNMR spectra due to differences in the local chemical environments and intermolecular packing in the solid state.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would be expected to show strong absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹), the C≡N stretch of the nitrile (around 2220-2240 cm⁻¹), and C-O stretching of the ester (around 1250-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. Aromatic ring vibrations are also often prominent.

Table 3: Expected Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1250 - 1300 |

| C-F | Stretching | 1100 - 1200 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

The specified molecule, This compound , is achiral. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light by chiral molecules, would not be applicable in this context. However, if chiral derivatives of this compound were to be synthesized, these techniques would be essential for determining their absolute stereochemistry.

Computational and Theoretical Studies of Methyl 4 Cyano 3 Fluoro 2 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Methyl 4-cyano-3-fluoro-2-iodobenzoate, DFT calculations would provide significant insights into its chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For a molecule like this compound, FMO analysis would help in predicting its susceptibility to nucleophilic and electrophilic attack.

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It helps to identify electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). For this compound, an ESP map would highlight the electronegative influence of the fluorine, iodine, and oxygen atoms, as well as the cyano group, thereby predicting sites for intermolecular interactions and chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations would be invaluable for understanding the conformational flexibility of this compound. By simulating its behavior in different environments (e.g., in various solvents or in the solid state), researchers could identify the most stable conformations and analyze the dynamics of its intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods can be employed to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, these methods could predict:

Infrared (IR) and Raman Spectra: To identify characteristic vibrational frequencies corresponding to its functional groups (e.g., C=O, C-F, C-I, C≡N).

Nuclear Magnetic Resonance (NMR) Spectra: To predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, aiding in structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectra: To understand its electronic transitions and photophysical properties.

Transition State Calculations for Reaction Mechanisms

Transition state calculations are a critical component of computational chemistry for elucidating the mechanisms of chemical reactions. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barriers for proposed reaction pathways involving this compound. This would be particularly useful for understanding its reactivity in synthetic applications, such as nucleophilic aromatic substitution or cross-coupling reactions.

Synthetic Utility and Applications As a Building Block in Complex Molecule Synthesis

Role of Methyl 4-cyano-3-fluoro-2-iodobenzoate as a Versatile Synthon

The utility of this compound as a synthon stems from the distinct reactivity of its substituents. The carbon-iodine bond is particularly amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various organic fragments at the 2-position.

The electron-withdrawing nature of the cyano, fluoro, and methyl ester groups influences the reactivity of the aromatic ring, making it susceptible to certain transformations. The strategic placement of these groups also allows for sequential and site-selective reactions, providing a powerful tool for the controlled assembly of complex molecules. For instance, the iodine can be selectively replaced via a Suzuki, Sonogashira, or Heck reaction, leaving the other functional groups intact for subsequent manipulations.

Table 1: Potential Cross-Coupling Reactions Utilizing the C-I Bond

| Reaction Name | Coupling Partner | Resulting Structure | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biphenyl derivative | Pd(PPh₃)₄, base |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | PdCl₂(PPh₃)₂, CuI, base |

| Heck Coupling | Alkene | Substituted alkene | Pd(OAc)₂, PPh₃, base |

| Buchwald-Hartwig Amination | Amine | N-Aryl amine | Pd₂(dba)₃, ligand, base |

Integration into Multi-Step Total Synthesis Endeavors

The multifaceted nature of this compound makes it an attractive starting material for the total synthesis of natural products and other complex target molecules. Its pre-functionalized core can be elaborated in a stepwise manner to build up molecular complexity efficiently.

The synthesis of highly substituted biaryl and terphenyl frameworks is a significant area of research due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound serves as an excellent precursor for these structures. Through sequential cross-coupling reactions, different aryl groups can be introduced. For example, a Suzuki coupling at the C-I bond can be followed by further functionalization or another coupling reaction involving one of the other substituents, potentially after modification.

The functional groups on this compound can be manipulated to construct various heterocyclic systems. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then participate in cyclization reactions. For instance, the formation of a quinazolinone ring system could be envisioned through a sequence involving amination at the iodo position, followed by intramolecular cyclization with the cyano or ester group.

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules for high-throughput screening. The multiple reactive handles on this compound make it an ideal scaffold for DOS. By systematically varying the reaction partners in cross-coupling reactions at the iodo position, and by employing different transformations for the cyano, fluoro, and ester groups, a large library of distinct compounds can be generated from a single starting material.

Table 2: Exemplary Diversity-Oriented Synthesis Strategy

| Scaffold Position | Reaction Type | Example Reagent | Resulting Functionality |

|---|---|---|---|

| 2-Iodo | Suzuki Coupling | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl group |

| 2-Iodo | Sonogashira Coupling | Phenylacetylene | Phenylethynyl group |

| 4-Cyano | Reduction | H₂, Raney Ni | Aminomethyl group |

| 4-Cyano | Hydrolysis | H₂SO₄, H₂O | Carboxylic acid |

| Ester | Saponification | NaOH | Carboxylic acid |

Precursor for Advanced Organic Materials or Functional Molecules Research

The unique electronic properties conferred by the fluoro and cyano substituents make this compound a promising precursor for advanced organic materials. These electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of resulting conjugated systems, which is beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically extend the conjugation through reactions at the iodo position allows for the fine-tuning of the material's optical and electronic properties.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Methods for Transformations

The carbon-iodine bond in Methyl 4-cyano-3-fluoro-2-iodobenzoate is a prime site for catalytic cross-coupling reactions. While palladium-catalyzed reactions are well-established for aryl iodides, future research could focus on developing novel catalytic systems with enhanced efficiency, selectivity, and broader substrate scope.

Ligand-Controlled Regioselectivity: A key challenge in the functionalization of polysubstituted aromatics is controlling regioselectivity. Future work could involve the design of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts. These ligands could sterically or electronically differentiate between the positions on the aromatic ring, enabling selective transformations at sites other than the C-I bond, a concept explored in palladium-catalyzed arylation of dihalobenzoates. researchgate.net

Dual Catalysis: The development of dual catalytic systems, perhaps combining a transition metal catalyst with a photoredox catalyst, could unlock novel transformations. This approach could enable reactions that are not feasible with a single catalyst, such as the direct C-H functionalization adjacent to one of the existing substituents, activated by the electronic environment of the ring.

Base-Free and Milder Reaction Conditions: A significant trend in cross-coupling chemistry is the move towards milder and more environmentally benign reaction conditions. Research into palladium-catalyzed cross-coupling reactions of organosilanols, which can proceed under base-free conditions, offers a promising avenue. nih.gov Applying such methodologies to this compound could improve its utility in complex molecule synthesis where base-sensitive functional groups are present.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Method | Potential Transformation of this compound | Potential Advantages |

| Ligand-Controlled Palladium Catalysis | Site-selective cross-coupling at positions other than the C-I bond. | Enhanced control over product isomerism. |

| Dual Photoredox/Transition Metal Catalysis | Direct C-H functionalization or novel coupling reactions. | Access to new chemical space and reaction pathways. |

| Base-Free Cross-Coupling (e.g., with organosilanols) | Suzuki-Miyaura or Hiyama-type couplings under neutral conditions. | Improved functional group tolerance and sustainability. |

Exploration of Less Common Reaction Pathways and Radical Chemistry

Beyond traditional cross-coupling reactions, the electronic nature of this compound makes it a candidate for exploring less common reaction pathways, including those involving radical intermediates.

Photocatalytic Radical Reactions: The C-I bond is susceptible to homolytic cleavage under photoredox catalysis to generate an aryl radical. This radical could participate in a variety of transformations, such as addition to alkenes or alkynes, or in radical-radical coupling reactions. The electron-deficient nature of the aromatic ring, due to the cyano and fluoro groups, would influence the reactivity of this radical intermediate.

Transition-Metal-Free Reactions: Investigating transition-metal-free coupling reactions, such as those promoted by superbases or through aryne intermediates, could provide alternative synthetic routes. The generation of a benzyne intermediate from this compound could lead to the formation of highly substituted aromatic products through cycloaddition reactions.

Expanding the Scope of Synthetic Applications

The functional groups on this compound serve as handles for the construction of more complex molecular architectures, particularly heterocyclic compounds with potential biological activity.

Synthesis of Fused Heterocycles: The cyano and methyl ester groups are precursors for the synthesis of fused heterocyclic systems. For instance, reductive cyclization or condensation with appropriate binucleophiles could lead to the formation of quinazolinone derivatives. researchgate.netnih.govresearchgate.netnih.gov The iodo and fluoro substituents would remain on the heterocyclic core, providing opportunities for further diversification. The synthesis of novel iodinated 4-(3H)-quinazolinones has been shown to be a promising starting point for the development of new therapeutic agents. nih.gov

Precursor to Biologically Active Molecules: The substituted benzonitrile (B105546) scaffold is a common feature in many pharmaceutical compounds. This compound could serve as a key intermediate in the synthesis of novel selective androgen receptor modulators (SARMs) or other biologically active molecules. researchgate.net

Advanced Spectroscopic and Computational Approaches for Deeper Insights

To fully harness the synthetic potential of this compound, a deeper understanding of its electronic structure, reactivity, and the mechanisms of its transformations is essential.

Advanced NMR and Spectroscopic Techniques: While standard spectroscopic methods provide basic structural information, advanced techniques such as 2D NMR (COSY, HMBC, HSQC) and solid-state NMR could provide more detailed insights into the spatial relationships between the substituents and the effects of crystal packing on the molecular conformation. mdpi.comresearchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and predict the regioselectivity of various transformations. nih.gov For example, computational studies could help in the design of ligands that favor a specific reaction outcome in palladium-catalyzed cross-coupling reactions. mdpi.commdpi.comresearchgate.net Furthermore, molecular docking studies could be used to predict the binding affinity of derivatives of this compound with biological targets. nih.gov

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 4-cyano-3-fluoro-2-iodobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting from a substituted benzoic acid derivative. Key steps include:

- Halogenation : Introduce iodine via electrophilic substitution or halogen exchange (e.g., Finkelstein reaction using NaI, as demonstrated in iodoarene synthesis ).

- Cyanation : Use CuCN or Pd-catalyzed cyanation to install the cyano group at the para position.

- Esterification : Treat the carboxylic acid intermediate with methanol under acidic conditions or via methyl chloride coupling.

- Purification : Silica gel column chromatography is effective for isolating the final product, as described in analogous ester syntheses .

- Optimization : Vary solvents (e.g., DCM or methanol), catalysts (pyridine for acid scavenging), and temperature to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise due to its substituents?

- Methodological Answer :

- NMR : and NMR are standard, but the iodine atom’s quadrupole moment may broaden signals. Use high-field NMR (≥500 MHz) and deuterated DMSO for resolution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~335 g/mol).

- X-ray Crystallography : Resolves steric and electronic effects of substituents, as shown in structurally related esters .

- IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm) and cyano (C≡N stretch ~2250 cm) groups.

Q. How should researchers handle safety risks associated with intermediates during synthesis?

- Methodological Answer :

- Protective Measures : Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates (e.g., iodinating agents) .

- Waste Disposal : Segregate halogenated waste (iodine-containing byproducts) and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How do electronic and steric effects of the substituents influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing cyano (-CN) and fluoro (-F) groups direct electrophiles to the meta position relative to iodine.

- Steric Effects : The bulky iodine atom at the ortho position may hinder reactions at adjacent sites. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.

- Case Study : In analogous iodo-fluoro esters, Suzuki coupling occurs preferentially at the less hindered para-cyano position .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for this compound?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., catalyst loading, solvent polarity). For example, NaBH in DCM vs. methanol may alter reduction efficiency .

- Spectroscopic Variability : Cross-validate data using multiple techniques (e.g., X-ray vs. NMR for conformation analysis). Discrepancies in NMR shifts may arise from solvent polarity effects .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states to identify favorable reaction pathways (e.g., nucleophilic aromatic substitution at iodine vs. cyano sites).

- Molecular Dynamics : Model solvation effects to optimize solvent selection for reactions.

- Tools : Software like Gaussian or ORCA can calculate Fukui indices to predict electrophilic/nucleophilic sites .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.